molecular formula C12H10N2O4 B3971978 1-(4,5-dimethyl-2-nitrophenyl)-1H-pyrrole-2,5-dione

1-(4,5-dimethyl-2-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No. B3971978
M. Wt: 246.22 g/mol
InChI Key: YVCAYKROBQIQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5-dimethyl-2-nitrophenyl)-1H-pyrrole-2,5-dione, commonly known as DMPD, is a synthetic compound that has gained attention in scientific research due to its unique properties. DMPD is a yellow crystalline powder that is soluble in organic solvents and is used in various fields of research.

Mechanism of Action

The mechanism of action of DMPD is not fully understood, but it is believed to act as a scavenger of ROS. DMPD has been shown to inhibit the production of ROS in cells and protect against oxidative stress. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
DMPD has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to have anticancer properties by inducing apoptosis in cancer cells. Additionally, DMPD has been shown to have neuroprotective effects by reducing oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMPD in lab experiments is its ability to act as a fluorescent probe for the detection of ROS in cells. This allows for the visualization of ROS production in real-time. However, one limitation of using DMPD is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the research of DMPD. One potential area of research is the development of new synthetic methods for DMPD that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic uses of DMPD, such as in the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of DMPD and its effects on cellular processes.
In conclusion, DMPD is a synthetic compound that has gained attention in scientific research due to its unique properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and has been used as a fluorescent probe for the detection of ROS in cells. While there are limitations to its use in lab experiments, there are several future directions for the research of DMPD, including the development of new synthetic methods and investigation of its potential therapeutic uses.

Scientific Research Applications

DMPD has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DMPD has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.

properties

IUPAC Name

1-(4,5-dimethyl-2-nitrophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-7-5-9(10(14(17)18)6-8(7)2)13-11(15)3-4-12(13)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCAYKROBQIQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,5-dimethyl-2-nitrophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4,5-dimethyl-2-nitrophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(4,5-dimethyl-2-nitrophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(4,5-dimethyl-2-nitrophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-(4,5-dimethyl-2-nitrophenyl)-1H-pyrrole-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(4,5-dimethyl-2-nitrophenyl)-1H-pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.